molecular formula C32H48N2O10 B10859977 Bisobrin lactate CAS No. 24233-80-5

Bisobrin lactate

Cat. No.: B10859977
CAS No.: 24233-80-5
M. Wt: 620.7 g/mol
InChI Key: IDVAETAVFSWBDA-WANFXGKWSA-N
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Preparation Methods

The preparation of bisobrin lactate involves several synthetic routes and reaction conditions. One common method includes the esterification of bisobrin with lactic acid under controlled conditions. The process typically involves:

Industrial production methods may involve large-scale esterification processes, followed by purification steps to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Bisobrin lactate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of bisobrin lactate involves its interaction with the thrombolytic system. It promotes thrombolysis by enhancing the activity of plasminogen activators, leading to the conversion of plasminogen to plasmin, which subsequently breaks down fibrin clots. This process helps in the dissolution of blood clots and prevents the formation of new clots . Additionally, this compound may modulate inflammatory responses by influencing lactate metabolism and signaling pathways .

Comparison with Similar Compounds

Bisobrin lactate can be compared with other thrombolytic agents such as:

This compound is unique due to its dual role in promoting thrombolysis and modulating inflammatory responses, making it a promising candidate for further research and development in thrombolytic therapy .

Properties

CAS No.

24233-80-5

Molecular Formula

C32H48N2O10

Molecular Weight

620.7 g/mol

IUPAC Name

(1S)-1-[4-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;2-hydroxypropanoic acid

InChI

InChI=1S/C26H36N2O4.2C3H6O3/c1-29-23-13-17-9-11-27-21(19(17)15-25(23)31-3)7-5-6-8-22-20-16-26(32-4)24(30-2)14-18(20)10-12-28-22;2*1-2(4)3(5)6/h13-16,21-22,27-28H,5-12H2,1-4H3;2*2,4H,1H3,(H,5,6)/t21-,22+;;

InChI Key

IDVAETAVFSWBDA-WANFXGKWSA-N

Isomeric SMILES

CC(C(=O)O)O.CC(C(=O)O)O.COC1=C(C=C2[C@H](NCCC2=C1)CCCC[C@H]3C4=CC(=C(C=C4CCN3)OC)OC)OC

Canonical SMILES

CC(C(=O)O)O.CC(C(=O)O)O.COC1=C(C=C2C(NCCC2=C1)CCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC

Origin of Product

United States

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